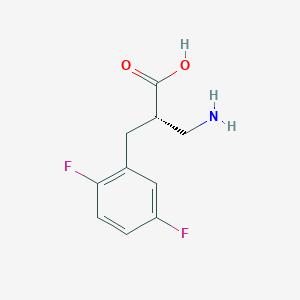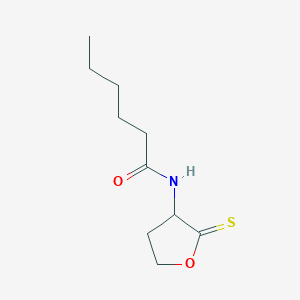
N-(2-thioxotetrahydrofuran-3-yl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-thioxotetrahydrofuran-3-yl)hexanamide:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-thioxotetrahydrofuran-3-yl)hexanamide typically involves the reaction of hexanoic acid with a suitable thioxotetrahydrofuran derivative. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-thioxotetrahydrofuran-3-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The thioxotetrahydrofuran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivative.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various N-substituted amides and esters.
Wissenschaftliche Forschungsanwendungen
N-(2-thioxotetrahydrofuran-3-yl)hexanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(2-thioxotetrahydrofuran-3-yl)hexanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial growth by interfering with the synthesis of essential proteins or enzymes. In cancer cells, it may induce apoptosis by activating specific signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
N-(2-oxotetrahydrofuran-3-yl)hexanamide: This compound is structurally similar but contains an oxo group instead of a thioxo group.
N-hexanoyl-L-homoserine lactone: Another related compound with a lactone ring instead of a thioxotetrahydrofuran ring.
Uniqueness: N-(2-thioxotetrahydrofuran-3-yl)hexanamide is unique due to the presence of the thioxotetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H17NO2S |
|---|---|
Molekulargewicht |
215.31 g/mol |
IUPAC-Name |
N-(2-sulfanylideneoxolan-3-yl)hexanamide |
InChI |
InChI=1S/C10H17NO2S/c1-2-3-4-5-9(12)11-8-6-7-13-10(8)14/h8H,2-7H2,1H3,(H,11,12) |
InChI-Schlüssel |
KQFCPSNQFBHUKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)NC1CCOC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine](/img/structure/B12957540.png)

![2,2'-(9,9'-Spirobi[fluorene]-2,2'-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B12957550.png)
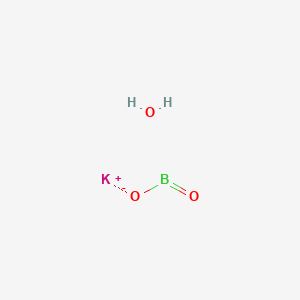
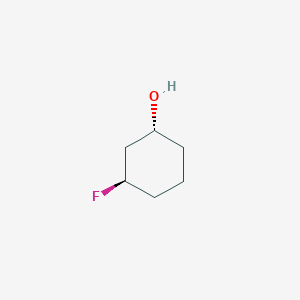
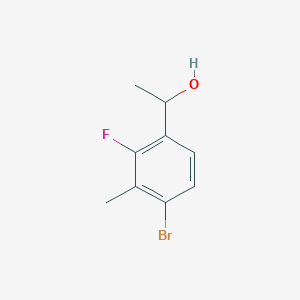
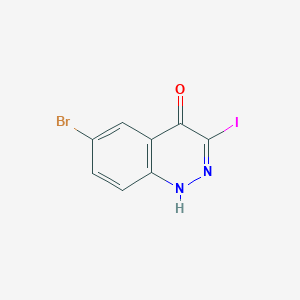
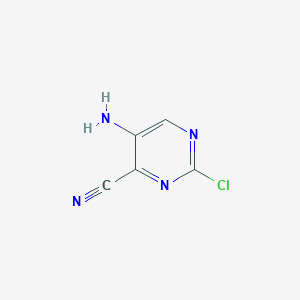
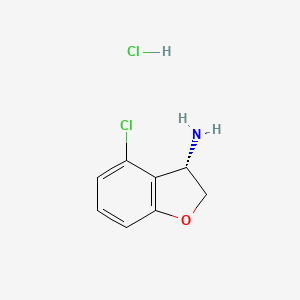

![tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12957588.png)
